molecular formula C20H17N3O3 B5813404 ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate

ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No. B5813404
M. Wt: 347.4 g/mol
InChI Key: KZNCPVGPVZRQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate, also known as ECA, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the indole family, which is known to have a wide range of biological activities. ECA has been shown to have promising effects on a variety of physiological and biochemical processes, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for investigating the underlying mechanisms of cancer development and for developing new cancer treatments. Additionally, this compound has a well-established synthesis method and is readily available for purchase, making it a convenient compound to work with. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are a variety of future directions for research on ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate. One area of interest is in the development of this compound-based cancer treatments. Further investigation into the mechanisms of action of this compound could lead to the development of more targeted and effective cancer treatments. Additionally, there is potential for the development of this compound-based treatments for other diseases such as inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesis Methods

The synthesis of ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate, followed by the addition of indole-3-carboxaldehyde and potassium cyanide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to provide high yields and purity, making it a reliable and efficient method for producing this compound.

Scientific Research Applications

Ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have potent anti-cancer activity, particularly against breast cancer cells. This compound has been shown to induce cell death in cancer cells by activating the mitochondrial apoptotic pathway, making it a promising candidate for further investigation as a potential cancer treatment.

properties

IUPAC Name

ethyl 4-[[2-(3-cyanoindol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-2-26-20(25)14-7-9-16(10-8-14)22-19(24)13-23-12-15(11-21)17-5-3-4-6-18(17)23/h3-10,12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNCPVGPVZRQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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